molecular formula C19H23NO3S B2533054 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 721406-60-6

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No.: B2533054
CAS No.: 721406-60-6
M. Wt: 345.46
InChI Key: VFTFNANXAXYBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized with a carbamoyl group through a reaction with an appropriate isocyanate.

    Thioether Formation: The carbamoyl-functionalized adamantane is then reacted with a thiol to form the thioether linkage.

    Benzoic Acid Derivative Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated benzoic acid derivatives

Scientific Research Applications

2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or adamantane moieties.

    Adamantane-based compounds: Other compounds containing the adamantane moiety, such as amantadine and rimantadine, which are used as antiviral agents.

Uniqueness

This compound is unique due to its combination of an adamantane moiety, a carbamoyl group, and a benzoic acid derivative. This unique structure imparts specific physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(11-24-16-4-2-1-3-15(16)18(22)23)20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTFNANXAXYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.